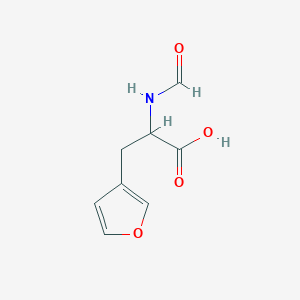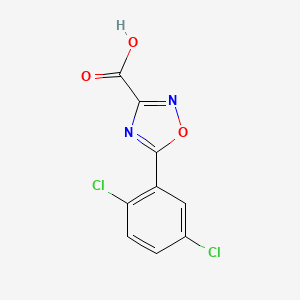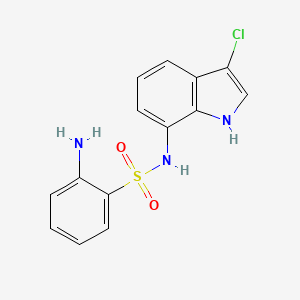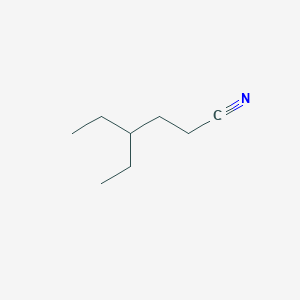
4-Ethylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylhexanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of octane, featuring a six-carbon chain with an ethyl group attached to the fourth carbon and a nitrile group at the end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylhexanenitrile can be synthesized through various methods, including:
Hydrocyanation of Alkenes: This involves the addition of hydrogen cyanide (HCN) to an appropriate alkene, such as 4-ethyl-1-hexene, under catalytic conditions.
Amidation of Esters: Another method involves the conversion of 4-ethylhexanoic acid to its corresponding ester, followed by reaction with ammonia or an amine to form the nitrile.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of nitriles derived from fatty acids. This process involves high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C).
Analyse Des Réactions Chimiques
4-Ethylhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Various nucleophiles such as alkoxides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: 4-ethylhexanoic acid or 4-ethylhexanamide.
Reduction: 4-ethylhexylamine.
Substitution: Various substituted nitriles or amides.
Applications De Recherche Scientifique
4-Ethylhexanenitrile has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It finds use in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-ethylhexanenitrile exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final product and its intended use.
Comparaison Avec Des Composés Similaires
Butyronitrile (C4H7N)
Hexanenitrile (C6H11N)
Heptyl cyanide (C7H13N)
Isovaleronitrile (C5H9N)
Propriétés
Numéro CAS |
82598-77-4 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
4-ethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-8(4-2)6-5-7-9/h8H,3-6H2,1-2H3 |
Clé InChI |
XHUWROVEEFXLID-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


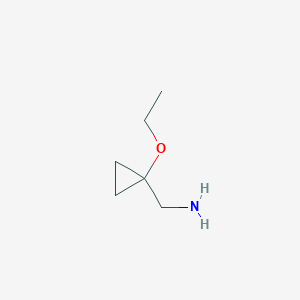
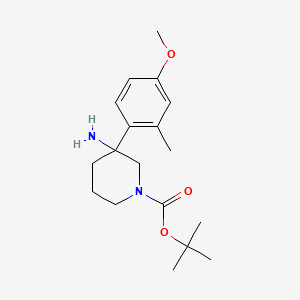
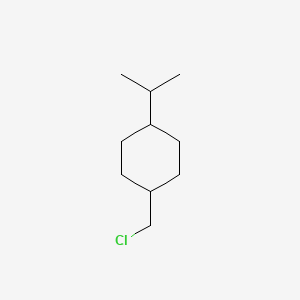


![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
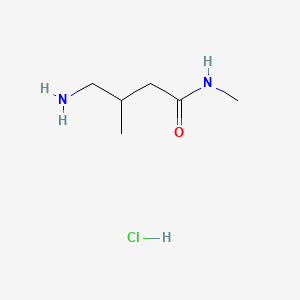

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)

